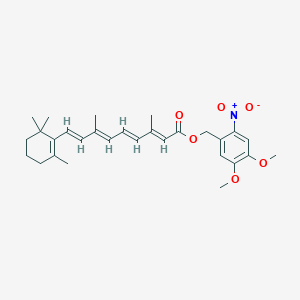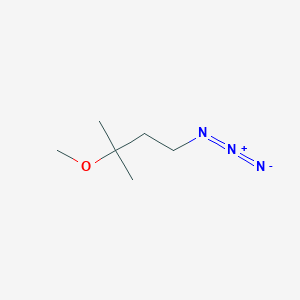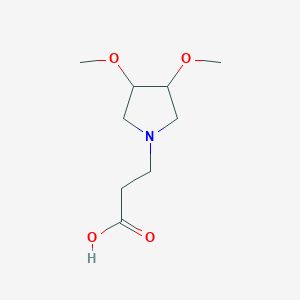
Caged Retinoic Acid
Vue d'ensemble
Description
Caged retinoic acid is a derivative of retinoic acid, a metabolite of vitamin A. Retinoic acid plays a crucial role in cellular differentiation, organ development, and gene regulation. This compound is designed to be inactive until it is exposed to specific conditions, such as light, which releases the active retinoic acid. This property makes it a valuable tool in scientific research, particularly in studies requiring precise spatial and temporal control of retinoic acid activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of caged retinoic acid typically involves the attachment of a photolabile protecting group to the retinoic acid molecule. This process can be achieved through various chemical reactions, including esterification or amidation. Common photolabile groups used include nitrobenzyl and coumarin derivatives. The reaction conditions often require the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. The scalability of the synthesis process is crucial for producing sufficient quantities for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Caged retinoic acid undergoes several types of chemical reactions, including:
Photolysis: Exposure to light cleaves the photolabile group, releasing active retinoic acid.
Oxidation: Retinoic acid can be further oxidized to form metabolites such as 4-oxo-retinoic acid.
Reduction: Reduction reactions can convert retinoic acid back to retinol.
Common Reagents and Conditions
Photolysis: UV or visible light sources are used to induce photolysis.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Photolysis: Active retinoic acid.
Oxidation: 4-oxo-retinoic acid and other oxidized metabolites.
Reduction: Retinol and other reduced forms of retinoic acid.
Applications De Recherche Scientifique
Caged retinoic acid has a wide range of applications in scientific research:
Chemistry: Used to study the kinetics and mechanisms of retinoic acid-mediated reactions.
Biology: Employed in developmental biology to investigate the role of retinoic acid in cellular differentiation and organ development.
Medicine: Utilized in cancer research to explore the effects of retinoic acid on tumor growth and differentiation.
Industry: Applied in the development of controlled-release drug delivery systems and photodynamic therapy.
Mécanisme D'action
Caged retinoic acid exerts its effects through the release of active retinoic acid upon exposure to light. The active retinoic acid then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding triggers the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. The molecular targets and pathways include the activation of Hox genes, which control anterior-posterior patterning during embryonic development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Retinoic Acid: The active form of vitamin A, involved in gene regulation and cellular differentiation.
Retinol: The alcohol form of vitamin A, which can be oxidized to retinoic acid.
Retinaldehyde: An intermediate in the conversion of retinol to retinoic acid.
Retinyl Esters: Storage forms of vitamin A, which can be hydrolyzed to release retinol.
Uniqueness
Caged retinoic acid is unique due to its ability to provide precise control over the timing and location of retinoic acid release. This property makes it an invaluable tool for studying the dynamic processes regulated by retinoic acid in a controlled manner. Unlike other retinoids, this compound allows researchers to manipulate retinoic acid activity with high spatial and temporal resolution, enabling detailed investigations into its biological functions.
Propriétés
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO6/c1-20(13-14-24-22(3)12-9-15-29(24,4)5)10-8-11-21(2)16-28(31)36-19-23-17-26(34-6)27(35-7)18-25(23)30(32)33/h8,10-11,13-14,16-18H,9,12,15,19H2,1-7H3/b11-8+,14-13+,20-10+,21-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWJSGSQUHALBL-KMUUSORHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Amino-3,6,8-trihydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B1474231.png)






![1-{(2R)-2-[(tert-Butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1474243.png)

![3-[(3-Chloropyrazin-2-yl)amino]propanoic acid](/img/structure/B1474249.png)


